molecular formula C5H7BO4 B13408168 (5-Methoxyfuran-2-yl)boronic acid

(5-Methoxyfuran-2-yl)boronic acid

Cat. No.: B13408168
M. Wt: 141.92 g/mol
InChI Key: KTJRKJNZUZNMDU-UHFFFAOYSA-N
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Description

(5-Methoxyfuran-2-yl)boronic acid is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to a carbon atom and two hydroxyl groups. This compound is particularly notable for its role in organic synthesis, especially in Suzuki-Miyaura coupling reactions, which are widely used in the formation of carbon-carbon bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Methoxyfuran-2-yl)boronic acid typically involves the reaction of 5-methoxyfuran with boronic acid derivatives. One common method is the palladium-catalyzed borylation of 5-methoxyfuran using bis(pinacolato)diboron as the boron source. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, and requires a base like potassium carbonate .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: (5-Methoxyfuran-2-yl)boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 5-Methylfuran-2-boronic acid
  • 5-Formylfuran-2-boronic acid
  • Phenylboronic acid

Comparison: (5-Methoxyfuran-2-yl)boronic acid is unique due to the presence of the methoxy group, which can influence its reactivity and selectivity in chemical reactions. Compared to 5-Methylfuran-2-boronic acid, the methoxy group provides additional electron-donating properties, which can enhance its performance in certain reactions . Similarly, 5-Formylfuran-2-boronic acid has a formyl group that can participate in different types of reactions, making it suitable for specific applications .

Properties

IUPAC Name

(5-methoxyfuran-2-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BO4/c1-9-5-3-2-4(10-5)6(7)8/h2-3,7-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTJRKJNZUZNMDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(O1)OC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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